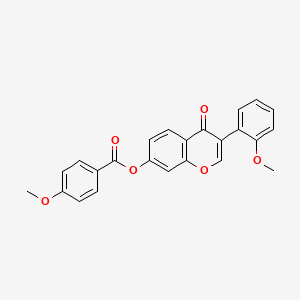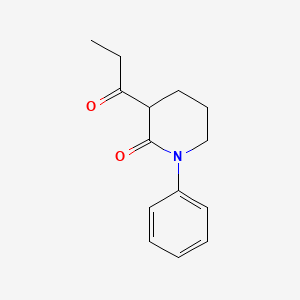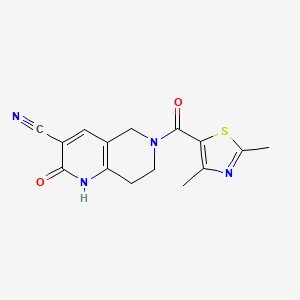![molecular formula C24H24N6O2S B2552204 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251693-42-1](/img/structure/B2552204.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, which has been identified as a versatile scaffold for the development of human adenosine receptor antagonists. This particular class of compounds has been the subject of research due to their potential therapeutic applications, including neuroprotective effects in oxidative stress-related diseases and the ability to counteract neurotoxicity in models of Parkinson's disease.
Synthesis Analysis
The synthesis of related compounds has been described in the literature, where derivatives of 1,2,4-triazolo[4,3-a]pyrazin-3-one have been obtained through a molecular simplification approach. This approach involves the modification of previously reported structures to create new chemotypes with potential biological activity. The synthesis typically involves introducing various substituents on the phenyl ring and at different positions of the triazolopyrazine core to target specific receptor subtypes, such as the human A2A adenosine receptor .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a triazolopyrazine core, which is essential for the biological activity. Substituents on the 2-phenyl ring and at position 6 have been varied to optimize interactions with the target receptors. Docking studies have been performed to rationalize the observed affinity data, suggesting that the structural features of these compounds are critical for their potency and selectivity .
Chemical Reactions Analysis
The chemical reactivity of the triazolopyrazine derivatives is influenced by the substituents present on the core structure. The introduction of antioxidant moieties, for example, has been shown to enhance the protective efficacy of these compounds against oxidative stress-induced toxicity. This suggests that the chemical reactions these compounds can undergo may be relevant to their mechanism of action and therapeutic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of the triazolopyrazine derivatives, such as solubility, stability, and lipophilicity, are likely to be influenced by the nature of the substituents. These properties are crucial for the pharmacokinetic profile of the compounds and their ability to reach the target site of action. Compounds with optimized properties have shown promising results in reducing oxygen free radical levels and reverting neuropathy in mouse models, indicating their potential as neuroprotective agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial Applications
Research on pyrazoline and pyrazole derivatives, including those similar in structure to the specified compound, has demonstrated significant antimicrobial activities. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. For example, Hassan (2013) synthesized a series of 2-pyrazoline derivatives and evaluated their antimicrobial activity, finding some compounds to exhibit strong antibacterial and antifungal effects (Hassan, 2013).
Anticancer Potential
The structural framework of triazolo[4,3-a]pyrazin derivatives has been explored for anticancer properties. Romero et al. (2020) synthesized a series of compounds that showed significant in vitro anticancer activity against various human cancer cells. These compounds operate potentially through mechanisms such as inhibiting K+ channels in cancer models (Romero et al., 2020).
Chemical Synthesis and Modification
- Heterocyclic Chemistry: The compound falls within the realm of heterocyclic chemistry, where the synthesis, annulation, and heterofunctionalization of pyrazolo[1,5-a]pyrazines and related structures are of interest for creating new materials with unique properties. Tsizorik et al. (2018) discussed synthesizing 4-hydrazinylpyrazolo[1,5-a]pyrazines, leading to derivatives with potential chemical and biological applications (Tsizorik et al., 2018).
Mechanistic Insights and Applications
- Neuroprotective Agents: The structural motif of triazolo[4,3-a]pyrazin is also explored for its potential in developing neuroprotective agents. Falsini et al. (2017) identified derivatives as potent adenosine human receptor antagonists with applications in neuroprotection, particularly for conditions like Parkinson's disease (Falsini et al., 2017).
Eigenschaften
IUPAC Name |
8-(3-methylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-18-6-5-9-20(16-18)33-23-22-26-30(24(32)29(22)11-10-25-23)17-21(31)28-14-12-27(13-15-28)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDFNFMWHKAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B2552121.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)


![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)


![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

